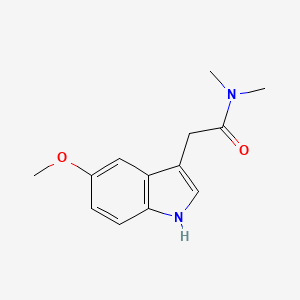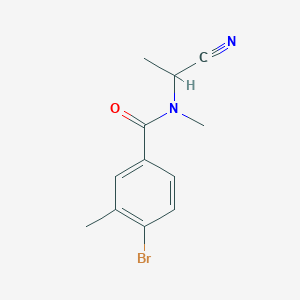![molecular formula C13H16ClNO3 B6631135 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid](/img/structure/B6631135.png)
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. Etodolac is a member of the pyranocarboxylic acid family and is structurally related to other NSAIDs such as ibuprofen and naproxen.
Mécanisme D'action
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid works by inhibiting the COX enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting the COX enzymes, 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid reduces the production of prostaglandins, which in turn reduces pain and inflammation. 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid is a selective COX-2 inhibitor, which means it targets the COX-2 enzyme specifically, while sparing the COX-1 enzyme that is responsible for producing prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which in turn reduces pain and inflammation. 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has also been found to have antioxidant properties that may contribute to its anti-inflammatory effects. In addition, 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has been shown to have analgesic effects that are independent of its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has a number of advantages and limitations for lab experiments. One advantage is that it is a selective COX-2 inhibitor, which means it targets the COX-2 enzyme specifically, while sparing the COX-1 enzyme that is responsible for producing prostaglandins that protect the stomach lining. This makes it a useful tool for studying the role of COX-2 in pain and inflammation. However, one limitation is that it has been found to have a relatively short half-life, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid. One direction is to explore its potential as a treatment for other conditions such as cancer and Alzheimer's disease. Another direction is to investigate its potential as a neuroprotective agent. Additionally, further research is needed to elucidate its mechanism of action and to identify any potential side effects or interactions with other drugs.
Méthodes De Synthèse
The synthesis of 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid involves the reaction of 4-chloro-3-methylbenzoyl chloride with 2-aminoacetic acid in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid that is soluble in water and ethanol.
Applications De Recherche Scientifique
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. 2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid has also been found to have antioxidant properties that may contribute to its anti-inflammatory effects.
Propriétés
IUPAC Name |
2-[(4-chloro-3-methylbenzoyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-3-6-15(8-12(16)17)13(18)10-4-5-11(14)9(2)7-10/h4-5,7H,3,6,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXURPJNWKLGFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=CC(=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6631078.png)
![N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6631088.png)


![5-[4-(Furan-2-yl)butan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631105.png)
![1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B6631107.png)


![2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6631132.png)
![3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6631137.png)